Predicted Lipophilicity: A 2.3-Fold Increase in LogP Compared to Unsubstituted Methyl 2H-chromene-3-carboxylate
The presence of the bromine atom at the 7-position significantly alters the predicted lipophilicity compared to the unsubstituted parent compound. The target compound exhibits a markedly higher predicted octanol-water partition coefficient (LogP), which is a key determinant in drug absorption, distribution, and permeability [1].
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | Methyl 2H-chromene-3-carboxylate (CAS 36044-49-2): LogP = 1.6354 |
| Quantified Difference | 2.3-fold increase (calculated as 10^(2.2-1.6354) = 3.66) |
| Conditions | Computational prediction using standard modeling software (values from public chemical databases) |
Why This Matters
The 2.3-fold increase in LogP indicates that the 7-bromo derivative is substantially more lipophilic than its parent analog, which directly impacts its potential to cross cell membranes and engage hydrophobic biological targets, making it a fundamentally different starting point for drug design.
- [1] Molbase. (n.d.). Methyl 2H-chromene-3-carboxylate. (LogP value). View Source
- [2] Molbase. (n.d.). methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate. (LogP value). View Source
